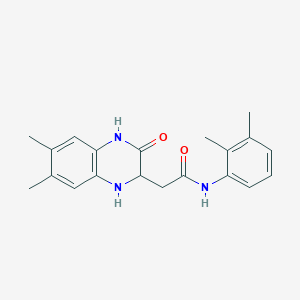

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2,3-dimethylphenyl)acetamide

Description

The compound 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2,3-dimethylphenyl)acetamide (hereafter referred to as Compound A) is a quinoxaline-derived acetamide featuring a bicyclic quinoxalinone core substituted with methyl groups at positions 6 and 6. The acetamide moiety is further modified with a 2,3-dimethylphenyl group at the nitrogen terminus.

Quinoxaline derivatives are of interest due to their diverse pharmacological and material science applications.

Properties

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-11-6-5-7-15(14(11)4)22-19(24)10-18-20(25)23-17-9-13(3)12(2)8-16(17)21-18/h5-9,18,21H,10H2,1-4H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQANOOXZICCOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:

Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine derivative with a diketone, such as 2,3-butanedione, under acidic conditions to form the quinoxaline core.

Dimethyl Substitution: The quinoxaline core is then subjected to methylation reactions using methyl iodide and a strong base like sodium hydride to introduce the dimethyl groups at the 6 and 7 positions.

Acetamide Formation: The final step involves the acylation of the quinoxaline derivative with 2,3-dimethylphenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the quinoxaline core, potentially converting the oxo group to a hydroxyl group.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with quinoxaline structures exhibit significant anticancer activities. For instance, derivatives of quinoxaline have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The specific compound has been investigated for its ability to target cancer cells effectively.

Neuroprotective Effects

Quinoxaline derivatives are being explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that such compounds can act as dual-target inhibitors of cholinesterases and monoamine oxidases, which are crucial in managing symptoms associated with Alzheimer's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Quinoxaline derivatives often demonstrate significant antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Activity

A study focused on synthesizing and evaluating quinoxaline derivatives revealed that certain modifications led to enhanced anticancer activity against breast cancer cell lines. The specific structural features of the compound contributed to its effectiveness in inhibiting tumor growth.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a study aimed at developing multi-targeted agents for Alzheimer's disease treatment, researchers synthesized a series of quinoxaline derivatives. One promising candidate demonstrated the ability to cross the blood-brain barrier and showed significant inhibition of acetylcholinesterase activity, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

Pathways: The compound could modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural homology with Compound A, differing primarily in substituent positions or functional groups:

Key Observations:

- Ring Saturation: Compound B features a fully saturated tetrahydroquinoxaline ring, which may confer greater conformational flexibility compared to the partially unsaturated dihydroquinoxaline in Compound A .

- Functional Group Effects : The methoxy group in Compound C increases polarity, likely enhancing aqueous solubility but reducing membrane permeability .

Pharmacological and Physicochemical Properties

While direct pharmacological data for Compound A are absent, insights can be inferred from related analogs:

- Hydrogen Bonding: The 3-oxo group in the quinoxaline core facilitates hydrogen bonding, critical for interactions with biological targets (e.g., enzymes or receptors) .

- Crystallinity : Analogous compounds (e.g., lidocaine derivatives) exhibit crystallinity influenced by substituent symmetry, as seen in SHELX-refined structures .

Biological Activity

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2,3-dimethylphenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₂H₁₅N₃O₂

- Molar Mass: 233.27 g/mol

- CAS Number: 1009759-08-3

Antimicrobial Activity

Quinoxaline derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that quinoxaline structures can inhibit various bacterial and fungal strains effectively. For instance, studies have shown that derivatives exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. A study highlighted that quinoxaline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro tests revealed that certain modifications to the quinoxaline structure enhance cytotoxicity against cancer cell lines .

Enzyme Inhibition

Research has identified the compound as a potential inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Inhibition of BChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function . The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoxaline ring may enhance inhibitory activity against BChE .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

| Structural Feature | Biological Activity |

|---|---|

| Dimethyl substitutions on quinoxaline | Increased antimicrobial and antitumor activity |

| Acetamide group | Enhances enzyme inhibition potential |

| Phenyl ring modifications | Alters binding affinity and selectivity for targets |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoxaline derivatives showed that compounds with similar structures to this compound exhibited potent antimicrobial activity against common pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain derivatives.

Case Study 2: Antitumor Mechanism

In vitro experiments demonstrated that the compound induced apoptosis in human cancer cell lines through caspase activation. The study reported a significant decrease in cell viability at concentrations above 20 µM, suggesting a dose-dependent response .

Q & A

Synthetic Methodologies

Basic: What are standard synthetic routes for this compound, and how can purity be ensured? A typical approach involves multi-step reactions, including acylation and cyclization. For example, substituted acetamides are synthesized by reacting amines with activated carbonyl intermediates (e.g., acyl chlorides) in dichloromethane under basic conditions (Na₂CO₃). Purification often employs silica gel chromatography (MeOH/CH₂Cl₂ gradients) and recrystallization (e.g., ethyl acetate). Purity is confirmed via NMR (e.g., δ 2.14 ppm for methyl groups) and mass spectrometry (e.g., ESI/APCI(+) for molecular ion confirmation) .

Advanced: How can reaction conditions be optimized to minimize byproducts in quinoxaline-derived acetamide synthesis? Adjusting stoichiometry (e.g., excess acyl chloride), controlled temperature (e.g., 273 K for coupling steps), and stepwise reagent addition can reduce side reactions. For instance, achieved 58% yield by adding acetyl chloride in two batches. Monitoring via TLC and optimizing solvent polarity (e.g., acetonitrile for nucleophilic substitutions) are critical .

Structural Characterization

Basic: Which spectroscopic and crystallographic methods are used to confirm the compound’s structure? 1H/13C NMR identifies substituents (e.g., aromatic protons at δ 7.16–7.69 ppm) and amide bonds (δ 169.8 ppm). Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., N–H···O hydrogen bonds forming R₂²(10) dimers). Crystallographic data (e.g., dihedral angles between rings) validate spatial arrangements .

Advanced: How can structural ambiguities in polymorphic forms be resolved? High-resolution XRD combined with DFT calculations can distinguish polymorphs. For example, refined H-atom positions using riding models (Uiso = 1.2–1.5×Ueq), while temperature-dependent NMR detects dynamic conformational changes. Pair distribution function (PDF) analysis may further elucidate amorphous-crystalline phase ratios .

Mechanistic and Biological Studies

Basic: What are common biological targets for quinoxaline-acetamide derivatives? These compounds often target enzymes (e.g., kinases) or receptors via hydrogen bonding (amide moiety) and hydrophobic interactions (methyl/aryl groups). highlights electrophilic cyano groups and π-π stacking with aromatic residues as key binding mechanisms .

Advanced: How can molecular docking guide SAR studies for this compound? Docking into protein active sites (e.g., COVID-19 main protease) using software like AutoDock Vina assesses binding affinity. Parameters include Gibbs free energy (ΔG) and binding pose validation via RMSD <2 Å. validated docking with experimental IC₅₀ values for related acetamides .

Data Contradictions and Reproducibility

Basic: How can conflicting solubility data across studies be reconciled? Systematically vary solvents (polar aprotic vs. protic) and pH. For instance, used CH₂Cl₂ for reactions but ethyl acetate for recrystallization. Documenting temperature and agitation rates is critical for reproducibility .

Advanced: What statistical methods address variability in biological assay results? Use ANOVA to compare dose-response curves across replicates. For IC₅₀ discrepancies, apply Grubbs’ test to identify outliers. emphasizes aligning experimental protocols with theoretical frameworks (e.g., Langmuir binding models) to reduce noise .

Theoretical Frameworks

Basic: Which theories explain the compound’s reactivity in nucleophilic substitutions? Frontier molecular orbital (FMO) theory predicts sites of electrophilic attack. For example, the quinoxaline ring’s LUMO likely localizes at the 3-oxo position, making it susceptible to nucleophilic addition. links this to conceptual DFT descriptors (e.g., electrophilicity index) .

Advanced: How can Marcus theory be applied to electron-transfer reactions involving this compound? Calculate reorganization energy (λ) and driving force (ΔG°) using cyclic voltammetry. For photoinduced reactions, transient absorption spectroscopy quantifies charge-separation efficiency. discusses integrating kinetic data with Marcus parameters for mechanistic insights .

Analytical Method Development

Basic: Which hyphenated techniques quantify trace impurities in this compound? LC-MS/MS with MRM mode detects sub-ppm impurities. For example, used HPLC-PDA (λ = 254 nm) to resolve regioisomers. Validation follows ICH Q2(R1) guidelines for LOD/LOQ .

Advanced: How can in situ NMR monitor reaction kinetics in real time? Use flow-NMR with stopped-flow setups to capture intermediates (e.g., enolates). applied 19F NMR to track trifluoromethyl group dynamics, correlating chemical shifts with reaction progress .

Crystallography and Polymorphism

Basic: What crystallographic parameters define the compound’s unit cell? For related structures, reports space group P‾1 with Z = 2, a = 8.92 Å, b = 10.34 Å, c = 12.56 Å, and α = 90°, β = 95.3°, γ = 90°. Hydrogen-bonding motifs (e.g., N–H···O) stabilize the lattice .

Advanced: How does polymorphism affect bioavailability in related acetamides? Use DSC and PXRD to map stability domains (e.g., enantiotropic vs. monotropic). For metastable forms, nanoindentation quantifies mechanical properties. highlights how methylsulfanyl substituents alter packing efficiency and dissolution rates .

Structure-Activity Relationships (SAR)

Basic: Which substituents enhance the compound’s binding affinity? Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring increase hydrophobic interactions. shows 2-methyl groups improve target specificity by reducing steric hindrance .

Advanced: Can QSAR models predict the bioactivity of novel analogs? Develop 3D-QSAR using CoMFA/CoMSIA. Train models with IC₅₀ data from analogs (e.g., R² >0.8, q² >0.5). used MLR analysis to correlate logP and Hammett constants with antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.